methyl 3-[(4-chlorophenyl)({[(3-ethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate
Description
Methyl 3-[(4-chlorophenyl)({[(3-ethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is a sulfamoyl-substituted thiophene derivative characterized by a thiophene-2-carboxylate core modified with a 4-chlorophenyl group, a carbamoylmethyl linker, and a 3-ethylphenyl substituent. This compound belongs to a broader class of sulfonamide-bearing heterocycles, which are widely explored for pharmaceutical and agrochemical applications due to their bioisosteric properties and tunable pharmacophores . While its exact biological activity remains unspecified in the provided evidence, structural analogs are reported as PPARβ/δ antagonists (e.g., compound 10h) or herbicides (e.g., thifensulfuron-methyl) .
Properties
IUPAC Name |
methyl 3-[(4-chlorophenyl)-[2-(3-ethylanilino)-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O5S2/c1-3-15-5-4-6-17(13-15)24-20(26)14-25(18-9-7-16(23)8-10-18)32(28,29)19-11-12-31-21(19)22(27)30-2/h4-13H,3,14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMACUSAUAHRDKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(4-chlorophenyl)({[(3-ethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Functionalization: The thiophene ring is then functionalized with various groups, such as the 4-chlorophenyl and 3-ethylphenyl groups, through reactions like Friedel-Crafts acylation.
Carbamoylation and Sulfamoylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-chlorophenyl)({[(3-ethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 3-[(4-chlorophenyl)({[(3-ethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-[(4-chlorophenyl)({[(3-ethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle : The target compound shares the thiophene-2-carboxylate core with 10h and thifensulfuron-methyl but differs from benzothiophene derivatives (e.g., ), which exhibit altered electronic properties and ring strain.
The carbamoylmethyl-3-ethylphenyl substituent introduces steric bulk, likely affecting receptor binding compared to the smaller isopentylamino group in 10h .
Molecular Weight : The target compound’s higher molecular weight (~430 vs. 395 for 10h) suggests increased steric hindrance, which could influence bioavailability .
Physicochemical Data:
- Melting Point: While direct data for the target compound is absent, structurally related methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate has a mp of 140–141°C . The bulkier substituents in the target compound may lower this value.
- Solubility : The 4-chlorophenyl and carbamoyl groups suggest moderate solubility in polar aprotic solvents (e.g., DMF, THF), similar to compound 10h .
PPARβ/δ Antagonists:
Compound 10h (a close analog) inhibits PPARβ/δ with IC₅₀ values in the nanomolar range, attributed to its sulfamoyl-thiophene scaffold and methoxy-phenyl substituent . The target compound’s 3-ethylphenyl group may enhance hydrophobic interactions with the receptor’s ligand-binding domain, though this requires validation.
Herbicidal Activity:
Thifensulfuron-methyl inhibits acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis . The target compound’s lack of a triazine group likely precludes this mechanism, highlighting how minor substituent changes alter mode of action.
Regulatory and Industrial Relevance
- Herbicides : Thifensulfuron-methyl is listed in the U.S. Congressional Record under specific tariff codes, indicating its commercial importance .
- Pharmaceuticals : PPARβ/δ antagonists like 10h are investigational drugs, suggesting the target compound may require rigorous toxicity profiling if developed for therapeutic use .
Biological Activity
Overview of Methyl 3-[(4-chlorophenyl)({[(3-ethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate
This compound is a synthetic compound that belongs to a class of sulfamoyl thiophene derivatives. These compounds have garnered interest in medicinal chemistry due to their potential therapeutic applications, particularly in anti-inflammatory and anti-cancer treatments.
Chemical Structure
The compound features a thiophene ring substituted with a carboxylate group and a sulfamoyl moiety, which is known for its biological activity. The presence of the chlorophenyl and ethylphenyl groups suggests potential interactions with biological targets, enhancing its pharmacological profile.
Anticancer Activity
Research has indicated that thiophene derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study:
In a study evaluating various thiophene derivatives, it was found that certain sulfamoyl-substituted thiophenes inhibited the growth of breast cancer cells (MCF-7) by inducing G1 phase arrest and promoting apoptosis through the activation of caspase pathways .
Anti-inflammatory Properties
Sulfamoyl compounds are also recognized for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation.
Research Findings:
A study demonstrated that sulfamoyl thiophenes reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting their potential use in treating inflammatory diseases .
Antimicrobial Activity
Some derivatives have shown promising antimicrobial activity against various bacterial strains. The presence of the sulfamoyl group is believed to enhance membrane permeability, allowing better penetration into bacterial cells.
Example:
In vitro tests revealed that certain thiophene derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating their potential as novel antimicrobial agents .
Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Anticancer | High | Induction of apoptosis, cell cycle arrest |
| Anti-inflammatory | Moderate to High | Inhibition of cytokine production |
| Antimicrobial | Moderate | Disruption of bacterial cell membranes |
Comparative Analysis with Similar Compounds
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| Methyl 3-[(4-chlorophenyl)({[(3-ethylphenyl)... | Yes | Yes | Yes |
| Methyl 2-thiophenecarboxylic acid | Moderate | Moderate | No |
| 5-(4-Chlorophenyl)-2-thienyl sulfonamide | High | Low | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
